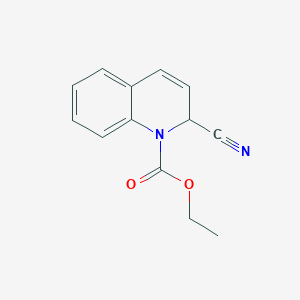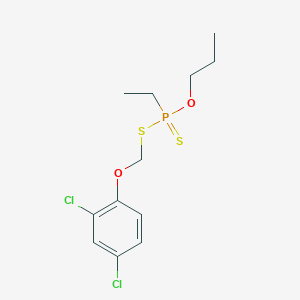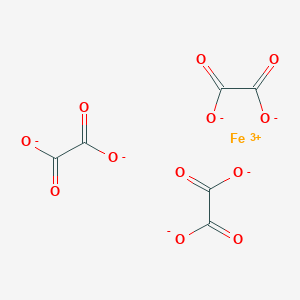![molecular formula C16H21N3O3 B100925 N(6)-[(indol-3-yl)acetyl]-L-lysine CAS No. 17929-68-9](/img/structure/B100925.png)
N(6)-[(indol-3-yl)acetyl]-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(6)-[(indol-3-yl)acetyl]-L-lysine, also known as IA-Lysine, is a modified lysine residue that has been identified in the histone H3 protein. This modification is a part of the histone code that regulates gene expression and chromatin structure. IA-Lysine has been found to play a crucial role in epigenetic regulation and has been the focus of many scientific studies.
Scientific Research Applications
Synthesis and Bioassay Applications
N(6)-[(indol-3-yl)acetyl]-L-lysine, synthesized through conjugation of indole-3-acetic acid with lysine derivatives, has shown significant growth stimulation in wheat coleoptiles, although its activity is less than indole-3-acetic acid (IAA) itself. This indicates its potential application in auxin bioassays and plant growth studies (Napoli, 1993).
Enzymatic Synthesis and Gene Expression
The gene encoding N(6)-[(indole-3-yl)acetyl]-L-lysine synthetase in Pseudomonas savastanoi has been characterized, revealing its role in bacterial physiology. This highlights its importance in understanding bacterial gene expression and enzyme activity (Roberto et al., 1990).
Metabolic and Physiological Effects
A metabolite of indole-3-acetic acid, structurally similar to this compound, has been identified in Pseudomonas syringae, demonstrating auxin-like activity. This indicates its relevance in studying plant-pathogen interactions and bacterial metabolism (Evidente et al., 1985).
Role in Post-Translational Protein Modifications
Studies on lysine acetylation in proteins highlight its broad regulatory scope, comparable to major post-translational modifications. This suggests the importance of this compound in the study of protein function and gene expression regulation (Choudhary et al., 2009).
Proteomic Analysis and Cellular Signaling
Lysine acetylation is critical in cellular signaling and metabolic processes. Research in this area could provide insights into how this compound influences protein interactions, activity, and localization (Choudhary et al., 2014).
Genomic Studies and Enzyme Activity
Genetic encoding of this compound in recombinant proteins reveals its potential in defining cellular roles of post-translational modifications, particularly in understanding enzyme activity and genomic studies (Neumann et al., 2008).
properties
CAS RN |
17929-68-9 |
|---|---|
Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[2-(1H-indol-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H21N3O3/c17-13(16(21)22)6-3-4-8-18-15(20)9-11-10-19-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,19H,3-4,6,8-9,17H2,(H,18,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
FKIGOUKDKBOZID-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCC[C@@H](C(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCC(C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCC(C(=O)O)N |
synonyms |
IAA-lysine indole-3-acetyl-epsilon-lysine indoleacetic acid-lysine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)

![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)

![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)

![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
